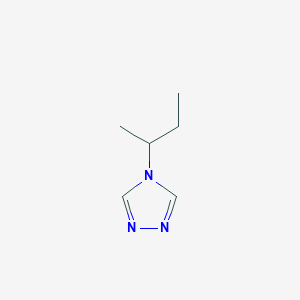

4-(sec-Butyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

36175-36-7 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-butan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3/c1-3-6(2)9-4-7-8-5-9/h4-6H,3H2,1-2H3 |

InChI Key |

NMOMHELLMKVMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=NN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Sec Butyl 4h 1,2,4 Triazole and Analogues

General Principles of 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several established methods. A prevalent approach involves the cyclization of open-chain precursors that contain the requisite nitrogen and carbon atoms in the correct sequence. One of the most common methods employs hydrazine (B178648) or its derivatives, which react with various electrophiles to form the triazole ring. researchgate.net For instance, the reaction of hydrazine with compounds containing a C-N-C skeleton is a fundamental strategy.

The Einhorn–Brunner reaction and the Pellizzari reaction are classic named reactions for synthesizing 1,2,4-triazoles. wikipedia.org The Einhorn-Brunner reaction involves the reaction of an acyl hydrazine with an amide, while the Pellizzari reaction utilizes the reaction of an amidine with an acyl hydrazide.

Modern approaches often focus on one-pot, multicomponent reactions that offer efficiency and atom economy. scispace.comisres.org For example, a one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high yields. scispace.comfrontiersin.org This method involves the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to form the triazole ring. scispace.comfrontiersin.org Another innovative one-pot method involves the reaction of α-tosyloxy ketones or α-halo ketones with sodium azide (B81097) and terminal alkynes under 'click' chemistry conditions to yield 1,4-disubstituted 1,2,3-triazoles, a related class of isomers. chapman.edu

Furthermore, oxidative cyclization is another key principle. For instance, the oxidative cyclization of amidrazones and aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable polyethylene (B3416737) glycol medium, provides an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Strategies for N4-Substituted 1,2,4-Triazole Synthesis

The synthesis of N4-substituted 1,2,4-triazoles can be broadly categorized into two main strategies: the cyclocondensation of precursors already bearing the N4-substituent, or the alkylation of a pre-formed 1,2,4-triazole ring. tandfonline.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclocondensation Reactions Involving sec-Butyl Hydrazine Derivatives

This approach involves the construction of the 1,2,4-triazole ring from precursors where the sec-butyl group is already attached to a hydrazine moiety. This ensures the regioselective formation of the N4-substituted product.

A general and effective method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of hydrazides with secondary amides, activated by triflic anhydride, followed by microwave-induced cyclodehydration. organic-chemistry.org In the context of synthesizing 4-(sec-butyl) derivatives, sec-butyl hydrazine would be reacted with an appropriate acyl hydrazide or amide.

Another well-established route is the reaction of thiosemicarbazide (B42300) derivatives. mdpi.com For instance, 1-(phenylacetyl)-4-substituted thiosemicarbazides can be cyclized in an alkaline medium to yield 5-benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols. mdpi.com By analogy, a thiosemicarbazide derived from sec-butylamine (B1681703) could be a key intermediate.

| Reactants | Product | Conditions | Yield |

| 1-(Phenylacetyl)-4-arylthiosemicarbazides | 5-Benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols | Alkaline medium | 62-79% |

| Furan-2-carboxylic acid hydrazide and arylisothiocyanates | 1-(2-Furoyl)-4-arylthiosemicarbazides | Condensation | 88-95% |

| 1-(2-Furoyl)-4-arylthiosemicarbazides | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | Alkaline medium | 62-79% |

Table 1: Examples of Cyclocondensation Reactions for 1,2,4-Triazole Synthesis mdpi.com

One-pot syntheses are highly desirable for their efficiency and reduced waste. A three-component reaction for the synthesis of substituted 1,2,4-triazoles has been developed, which can be adapted for N4-substitution. acs.org This particular method involves the reaction of a primary amine, an acyl hydrazide, and a source of a one-carbon unit, such as dimethylformamide dimethyl acetal (B89532) (DMFDMA). acs.org To synthesize a 4-(sec-butyl) analogue, sec-butylamine would be used as the primary amine component.

Another versatile one-pot method for generating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines. scispace.comisres.org In this case, sec-butylamine could be incorporated as the primary amidine.

| Components | Product | Key Features |

| Primary amine, Acyl hydrazide, DMFDMA | N-substituted 1,2,4-triazole | Three-component, one-pot |

| Carboxylic acid, Monosubstituted hydrazine, Primary amidine | 1,3,5-Trisubstituted 1,2,4-triazole | One-pot, two-step, high regioselectivity |

| α-Tosyloxy ketones, Sodium azide, Terminal alkynes | 1,4-Disubstituted 1,2,3-triazoles | One-pot, 'click' chemistry |

Table 2: Overview of One-Pot Syntheses for Triazole Derivatives scispace.comisres.orgchapman.eduacs.org

Alkylation of Pre-formed 1,2,4-Triazole Scaffolds

This strategy involves the direct introduction of the sec-butyl group onto a pre-existing 1,2,4-triazole ring. A key challenge in this approach is controlling the regioselectivity of the alkylation, as the 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4).

Achieving regioselective N4-alkylation is a significant synthetic challenge. The alkylation of 1,2,4-triazole itself with alkyl halides typically yields a mixture of N1 and N4 isomers, often with the N1 isomer being the major product. researchgate.net However, the regioselectivity can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently gave a 90:10 ratio of 1- to 4-alkylated isomers. researchgate.net In some cases, specific catalysts or reaction conditions can favor the formation of the N4-isomer. For example, the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) showed regioselectivity towards the –N1–CH2–N2- isomer due to steric effects. nih.gov While direct N4-alkylation can be challenging, it remains a viable route, particularly if methods for separating the resulting isomers are available or if specific reaction conditions can be optimized to favor the desired N4-product.

A study on the N-alkylation of 1H-1,2,4-triazole with an O-tosyl derivative in the presence of K2CO3 and a phase-transfer catalyst led to a prevalence of the N1-isomer. youtube.com This highlights the inherent difficulty in achieving selective N4-alkylation. However, for certain substituted triazoles, the electronic and steric properties of the substituents can direct alkylation to the N4 position.

| Triazole Substrate | Alkylating Agent | Conditions | Isomer Ratio (N1:N4) |

| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various bases | 90:10 |

| 1H-1,2,4-Triazole | (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate | K2CO3, TBAB, DMF | N1-isomer prevalent |

Table 3: Regioselectivity in the Alkylation of 1,2,4-Triazole researchgate.netyoutube.com

Influence of Reaction Conditions on Selectivity (e.g., Base, Solvent, Temperature)

The selection of an appropriate base is critical in directing the outcome of N-alkylation on the 1,2,4-triazole ring. For instance, in the synthesis of 1,5-disubstituted-1,2,4-triazoles from amidines, the use of cesium carbonate (Cs₂CO₃) has proven effective. organic-chemistry.orgacs.org In other copper-catalyzed syntheses of substituted 1,2,4-triazoles, potassium phosphate (B84403) (K₃PO₄) has been employed as the base. frontiersin.orgorganic-chemistry.org The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazole has been shown to provide a high-yielding route to 1-substituted-1,2,4-triazoles. researchgate.net The choice of base can also be influenced by the presence of a catalyst; for example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as both a base and a ligand for copper(II) in oxidative cyclization reactions. frontiersin.org

The solvent system is another key determinant of reaction success and selectivity. Solvents such as 1,2-dichlorobenzene (B45396) (DCB) and dimethyl sulfoxide (B87167) (DMSO) are often employed in copper-catalyzed oxidative cyclization reactions at elevated temperatures. organic-chemistry.orgepa.gov For palladium-catalyzed cross-coupling reactions, a two-phase toluene/water/ethanol system is commonly used. nih.gov In some cases, the solvent can also participate in the reaction; for instance, alcohols can act as both solvent and reactant in certain electrochemical syntheses of 1,2,4-triazoles. organic-chemistry.org The use of greener solvents, such as polyethylene glycol (PEG), has also been explored for environmentally benign synthesis. organic-chemistry.org

Temperature plays a significant role in reaction kinetics and can also affect the regioselectivity of the products. Many synthetic procedures for 1,2,4-triazoles require elevated temperatures, often in the range of 110-130°C, to drive the reaction to completion. frontiersin.orgepa.govnih.gov However, temperature can also be a tool to control selectivity. For example, in the copper-catalyzed synthesis of bis(1,2,3-triazole) versus 5-alkynyl-1,2,3-triazole, the reaction outcome is temperature-dependent, with lower temperatures (0°C) favoring the former and higher temperatures (60°C) favoring the latter. frontiersin.orgnih.gov

Table 1: Influence of Reaction Conditions on 1,2,4-Triazole Synthesis

| Factor | Condition | Effect on Synthesis | Reference |

| Base | Cesium Carbonate (Cs₂CO₃) | Effective for the synthesis of 1H-1,2,4-triazoles from amidines and nitriles. | organic-chemistry.orgacs.org |

| Potassium Phosphate (K₃PO₄) | Used as a base in copper-catalyzed synthesis of 1,3-disubstituted-1,2,4-triazoles. | nih.gov | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Allows for a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. | researchgate.net | |

| Solvent | 1,2-Dichlorobenzene (DCB) | Used in copper-catalyzed oxidative cyclization at elevated temperatures. | organic-chemistry.orgepa.gov |

| Dimethyl Sulfoxide (DMSO) | An alternative solvent for copper-catalyzed cascade addition-oxidative cyclization. | epa.gov | |

| Toluene/H₂O/EtOH | Two-phase system for palladium-catalyzed Suzuki cross-coupling reactions. | nih.gov | |

| Temperature | 120-130°C | Typical range for heterogeneous copper-catalyzed cascade reactions. | epa.gov |

| 0°C vs. 60°C | Can determine the product selectivity in certain copper-catalyzed reactions. | frontiersin.orgnih.gov |

Metal-Catalyzed Synthetic Routes for N4-Functionalization

Metal-catalyzed reactions are powerful tools for the N4-functionalization of the 1,2,4-triazole ring, offering high efficiency and broad substrate scope. Copper and palladium are the most prominent metals used in these transformations.

Copper catalysis is widely employed in the synthesis of the 1,2,4-triazole core through oxidative cyclization reactions. These methods often involve the formation of N-C and N-N bonds in a single step from readily available starting materials. organic-chemistry.orgacs.orgacs.org

A common approach is the copper-catalyzed reaction of amidines with nitriles. organic-chemistry.orgacs.org For example, a copper(I) bromide (CuBr) catalyst, in combination with an additive like zinc iodide (ZnI₂) or a base such as cesium carbonate (Cs₂CO₃), can effectively promote the synthesis of 1,2,4-triazoles under an air atmosphere, where molecular oxygen acts as the oxidant. organic-chemistry.orgacs.orgacs.org Heterogeneous copper catalysts, such as a copper(I) complex supported on MCM-41, have also been developed. frontiersin.orgepa.gov These catalysts offer advantages like easy recovery and recyclability, enhancing the sustainability of the process. epa.gov The reaction mechanism is believed to involve copper-facilitated amidine formation followed by an oxidative cyclization step. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed 1,2,4-Triazole Synthesis

| Copper Catalyst | Co-catalyst/Base | Oxidant | Starting Materials | Product Type | Reference |

| CuBr | ZnI₂ | Air (O₂) | 2-Aminopyridines, Nitriles | Triazolopyridines | organic-chemistry.orgacs.org |

| CuBr | Cs₂CO₃ | Air (O₂) | Amidines, Nitriles | 1H-1,2,4-Triazoles | organic-chemistry.orgacs.org |

| Phen-MCM-41-CuBr | - | Air (O₂) | Nitriles, Amidines | 1,2,4-Triazole derivatives | frontiersin.orgepa.gov |

| Cu(OAc)₂ | - | - (stoichiometric) | - | 1,2,4-Triazole derivatives | acs.orgacs.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the functionalization of the 1,2,4-triazole scaffold. nih.govacs.orgrsc.org The Suzuki cross-coupling reaction, in particular, is a versatile method for creating carbon-carbon bonds between the triazole ring and various aryl or vinyl partners. nih.gov

In a typical Suzuki reaction for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, a bromine-substituted 4-alkyl-4H-1,2,4-triazole is coupled with a boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov These reactions are often carried out in a two-phase solvent system with a base and sometimes a phase-transfer catalyst to facilitate the reaction. nih.gov Palladium-catalyzed reactions are also crucial for C-N bond formation, known as Buchwald-Hartwig amination, which allows for the N-arylation of the triazole ring. nih.govacs.orgresearchgate.net

Green Chemistry Approaches in 4H-1,2,4-Triazole Synthesis (e.g., Microwave/Ultrasound Assistance, Aqueous Media)

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes to 4H-1,2,4-triazoles. These approaches focus on reducing reaction times, minimizing waste, and using less hazardous substances. nih.govwiley.com

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.net For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without a catalyst. organic-chemistry.org Similarly, the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives under solvent-free microwave conditions is significantly faster and higher yielding than traditional heating. nih.gov

Ultrasound assistance is another green technique that can enhance reaction rates and yields. nih.govacs.org Sonochemistry can promote the formation and collapse of cavitation bubbles, which creates localized high-pressure and high-temperature conditions, thereby accelerating chemical reactions. nih.gov Ultrasound has been successfully used in the synthesis of 1,2,3-triazoles in aqueous media, and similar principles can be applied to 1,2,4-triazole synthesis. acs.org

The use of aqueous media as a solvent is a key aspect of green chemistry. acs.org While many organic reactions require anhydrous conditions, the development of water-compatible catalytic systems allows for the synthesis of triazoles in water, which is a benign and environmentally friendly solvent. acs.org

Table 3: Green Chemistry Approaches in Triazole Synthesis

| Green Approach | Key Features | Example Application | Reference |

| Microwave Assistance | Reduced reaction times, higher yields, often solvent-free. | Synthesis of 1,2,4-triazoles from hydrazines and formamide. | organic-chemistry.orgnih.gov |

| Ultrasound Assistance | Enhanced reaction rates and yields through acoustic cavitation. | Synthesis of 1,2,3-triazoles in aqueous media. | nih.govacs.org |

| Aqueous Media | Use of water as an environmentally benign solvent. | Copper(I) complex-mediated click reaction for 1,2,3-triazoles. | acs.org |

Purification and Isolation Techniques for 4-(sec-Butyl)-4H-1,2,4-Triazoles

The purification and isolation of 4-(sec-butyl)-4H-1,2,4-triazoles are crucial steps to obtain the final product with high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Commonly, after the reaction is complete, the crude product is worked up to remove inorganic salts and other water-soluble byproducts. This often involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then dried and the solvent is removed under reduced pressure.

For further purification, recrystallization is a widely used method. This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Chromatography , particularly column chromatography on silica (B1680970) gel, is another powerful purification technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). By carefully choosing the eluent system, the desired 4-(sec-butyl)-4H-1,2,4-triazole can be separated from byproducts and unreacted starting materials.

In some synthetic procedures, the desired product may precipitate directly from the reaction mixture upon cooling or the addition of a non-solvent, simplifying the isolation process. chemmethod.com For certain high-yielding reactions, minimal purification beyond a simple filtration and washing may be sufficient. organic-chemistry.org

Spectroscopic Elucidation of 4 Sec Butyl 4h 1,2,4 Triazole Structural Integrity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 4H-1,2,4-Triazole Derivatives.urfu.ruufv.br

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-(sec-Butyl)-4H-1,2,4-triazole, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling.urfu.rumdpi.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the triazole ring and the sec-butyl substituent. In 4-substituted-4H-1,2,4-triazoles, the two equivalent protons on the triazole ring (at positions C3 and C5) typically appear as a sharp singlet due to the molecule's symmetry. This signal is characteristically found in the downfield region, generally between δ 8.0 and 9.0 ppm, owing to the deshielding effect of the aromatic, electron-deficient heterocyclic ring. researchgate.net

The sec-butyl group presents a more complex set of signals due to spin-spin coupling:

Methine Proton (-CH-): A single proton attached to the nitrogen-bearing carbon and also to the methylene (B1212753) and methyl groups. It will appear as a multiplet (specifically a sextet or more complex multiplet) due to coupling with the adjacent five protons. Its chemical shift is anticipated to be significantly downfield, likely in the δ 4.0-4.5 ppm range, because of the direct attachment to the electronegative nitrogen atom of the triazole ring.

Methylene Protons (-CH₂-): These two diastereotopic protons will appear as a multiplet, coupled to both the methine and the terminal methyl protons. Their chemical shift is expected around δ 1.5-2.0 ppm.

Primary Methyl Protons (-CH₃): The three protons of the methyl group adjacent to the methylene group will appear as a triplet around δ 0.9-1.0 ppm.

Secondary Methyl Protons (-CH₃): The three protons of the methyl group attached to the methine carbon will appear as a doublet around δ 1.2-1.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole C3-H, C5-H | ~8.5 | s (singlet) | N/A |

| sec-Butyl N-CH | ~4.2 | m (multiplet) | ~7.0 |

| sec-Butyl -CH₂- | ~1.8 | m (multiplet) | ~7.0 |

| sec-Butyl CH-CH₃ | ~1.3 | d (doublet) | ~7.0 |

| sec-Butyl CH₂-CH₃ | ~0.9 | t (triplet) | ~7.0 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis.urfu.rumdpi.com

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are expected.

Triazole Carbons (C3 and C5): Similar to the protons, the C3 and C5 carbons are chemically equivalent and should produce a single signal. These carbons are part of an aromatic heterocycle and are bonded to nitrogen, placing their resonance in the range of δ 140-150 ppm. mdpi.comnih.gov

sec-Butyl Carbons: Four signals are anticipated for the sec-butyl group. The methine carbon (N-CH) is the most deshielded among the alkyl carbons due to its direct attachment to the nitrogen, appearing around δ 50-60 ppm. The methylene (-CH₂-) carbon is expected around δ 25-35 ppm, while the two non-equivalent methyl (-CH₃) carbons would appear at higher fields, typically between δ 10-20 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C3, C5 | ~144 |

| sec-Butyl N-CH | ~55 |

| sec-Butyl -CH₂- | ~30 |

| sec-Butyl CH-CH₃ | ~20 |

| sec-Butyl CH₂-CH₃ | ~11 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Assignment.ipb.pt

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton, the methylene protons, and the methyl protons of the sec-butyl group, confirming their connectivity. No correlation would be observed for the singlet triazole protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. The key correlation for structure proof would be a cross-peak between the methine proton (N-CH) of the sec-butyl group and the C3/C5 carbons of the triazole ring. This long-range coupling provides unequivocal evidence that the sec-butyl group is attached to the N4 position of the triazole ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Confirmation in 4H-1,2,4-Triazoles.urfu.ruresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Stretching and Bending Frequencies of the Triazole Ring and sec-Butyl Moiety.nih.govnih.gov

The FT-IR spectrum of this compound can be divided into absorptions arising from the triazole ring and the sec-butyl group.

Triazole Ring Vibrations:

C-H Stretching: The stretching vibration of the C-H bonds on the aromatic triazole ring typically appears at wavenumbers above 3000 cm⁻¹, often in the 3100-3150 cm⁻¹ region. researchgate.net

C=N and N-N Stretching: The stretching vibrations of the carbon-nitrogen and nitrogen-nitrogen double bonds within the ring are characteristic and appear in the fingerprint region, typically between 1450 and 1650 cm⁻¹. researchgate.net

Ring Bending/Deformation: A series of complex absorptions corresponding to the in-plane and out-of-plane bending of the triazole ring can be found at lower wavenumbers, often below 1200 cm⁻¹.

sec-Butyl Moiety Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups of the sec-butyl substituent are observed as strong, sharp peaks in the 2850-2980 cm⁻¹ range. docbrown.info

C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups occur around 1465 cm⁻¹ and 1380 cm⁻¹. docbrown.inforesearchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Triazole Ring |

| 2850 - 2980 | C-H Stretch | sec-Butyl Group |

| 1450 - 1650 | C=N, N=N Stretch | Triazole Ring |

| ~1465 | C-H Bend (Asymmetric) | sec-Butyl Group |

| ~1380 | C-H Bend (Symmetric) | sec-Butyl Group |

| 1000 - 1200 | Ring Deformation | Triazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions.mdpi.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as aromatic and heterocyclic rings, exhibit characteristic absorptions in the UV or visible range. The 1,2,4-triazole (B32235) ring contains π-electrons, and the primary electronic transitions observed are π → π* transitions.

For 4-alkyl-substituted 4H-1,2,4-triazoles, the absorption maximum (λmax) is typically found in the ultraviolet region. mdpi.comnih.gov The sec-butyl group, being a saturated alkyl substituent, does not significantly contribute to the chromophore and acts as an auxochrome. Its effect on the λmax is generally minimal. The UV spectrum of this compound is expected to show a strong absorption band characteristic of the π → π* transition of the triazole ring, likely with a λmax below 260 nm. mdpi.comnih.gov The exact position and molar absorptivity (ε) depend on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C6H11N3. HRMS analysis measures the mass-to-charge ratio (m/z) of the molecule's ions to four or more decimal places.

This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. In typical electrospray ionization (ESI) HRMS, the compound is observed as a protonated molecule, [M+H]+. The experimentally measured m/z value is then compared to the theoretically calculated mass for the expected ion. A close match between the observed and calculated mass (typically within 5 ppm) validates the proposed molecular formula. This technique is routinely applied to characterize novel triazole derivatives mdpi.comacs.orgnih.gov.

Table 2: HRMS Data for Molecular Formula Validation of C6H11N3

| Ion Formula | Species | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| C6H11N3 | [M] | 125.09530 | Data not available |

| C6H12N3+ | [M+H]+ | 126.10257 | Data not available |

Observed mass data is not publicly available in the searched literature but would be expected to align closely with the calculated values in an experimental setting.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information. While a specific crystal structure for this compound has not been reported in the surveyed literature, data from closely related N-substituted 4H-1,2,4-triazole derivatives reveal the core architectural features of this system nih.govresearchgate.net.

The 4H-1,2,4-triazole ring is planar and aromatic. The N-4 substituent, in this case, the sec-butyl group, is attached to the ring via a nitrogen-carbon single bond. In the solid state, molecules of this type often pack in arrangements influenced by weak intermolecular interactions such as C-H···N or C-H···π hydrogen bonds. The crystal structure of 4-benzyl-4H-1,2,4-triazole, for example, shows the triazole ring acting as a bridge between metal centers in coordination complexes, highlighting the coordinative ability of the N1 and N2 atoms nih.gov. The fundamental geometry of the N-substituted triazole core is expected to be conserved across different alkyl derivatives.

Table 3: Representative Crystallographic Data for a 4-Substituted-4H-1,2,4-Triazole System

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system defines the symmetry of the unit cell. | Data not available for the title compound. |

| Space Group | The space group describes the symmetry of the crystal structure. | Data not available for the title compound. |

| Bond Length (N1-N2) | The length of the bond between N1 and N2 atoms in the triazole ring. | ~1.39 Å |

| Bond Length (N4-C3) | The length of the bond between N4 and C3 atoms in the triazole ring. | ~1.36 Å |

| Bond Length (C3-N2) | The length of the bond between C3 and N2 atoms in the triazole ring. | ~1.31 Å |

| Bond Angle (C5-N1-N2) | The angle within the triazole ring. | ~106° |

Note: Bond lengths and angles are representative values based on analogous 4-substituted-4H-1,2,4-triazole structures found in crystallographic databases and literature, as specific data for this compound is not publicly available.

Theoretical and Computational Chemistry of 4 Sec Butyl 4h 1,2,4 Triazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the properties of molecules. nih.gov By applying DFT, one can perform geometry optimization to find the most stable three-dimensional arrangement of atoms, and from this optimized structure, various electronic properties can be calculated. For 4-(sec-Butyl)-4H-1,2,4-triazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), provide a comprehensive picture of its molecular characteristics. nih.govresearchgate.net

Molecular Geometry and Conformational Analysis of the sec-Butyl Substituent

The geometry of this compound is characterized by a five-membered triazole ring attached to a flexible sec-butyl group. Computational studies on similar 1,2,4-triazole (B32235) derivatives show that the triazole ring itself is essentially planar. researchgate.net The key structural parameters, including bond lengths and angles within the ring, are determined by the nature of the electron delocalization among the nitrogen and carbon atoms.

The sec-butyl substituent introduces conformational flexibility. The rotation around the single bond connecting the nitrogen atom of the triazole ring (N4) to the chiral carbon of the sec-butyl group defines different conformers with varying steric energies. A potential energy surface (PES) scan can identify the most stable conformer, which is typically the one that minimizes steric hindrance between the alkyl group and the triazole ring.

Table 1: Representative Geometric Parameters for 4-Substituted-4H-1,2,4-triazole (Note: These are typical values based on DFT calculations of related 1,2,4-triazole structures, as specific experimental or computational data for this compound is not readily available in the cited literature. Actual values would require a dedicated computational study.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | N1=N2 | ~ 1.30 - 1.35 Å |

| N2-C3 | ~ 1.34 - 1.38 Å | |

| C3-N4 | ~ 1.37 - 1.40 Å | |

| N4-C5 | ~ 1.37 - 1.40 Å | |

| C5-N1 | ~ 1.34 - 1.38 Å | |

| N4-C(sec-butyl) | ~ 1.45 - 1.48 Å | |

| Bond Angles | C5-N1=N2 | ~ 108° - 110° |

| N1=N2-C3 | ~ 108° - 110° | |

| N2-C3-N4 | ~ 106° - 108° | |

| C3-N4-C5 | ~ 108° - 110° | |

| N4-C5-N1 | ~ 106° - 108° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-alkyl-4H-1,2,4-triazole derivatives, the HOMO is typically distributed over the triazole ring, particularly the nitrogen atoms, while the LUMO is also located on the ring, indicating that intramolecular charge transfer can occur upon excitation. nih.govresearchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity. researchgate.netresearchgate.net

Table 2: Illustrative FMO Energies and Chemical Reactivity Indices (Note: The following values are representative for alkyl-substituted triazoles and serve for illustrative purposes. nih.govresearchgate.net Specific calculations are required for this compound.)

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 4.75 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 to 3.0 |

| Electrophilicity Index | ω | χ² / (2η) | 2.5 to 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. researchgate.net

In general, regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map would be expected to show the most negative potential located around the nitrogen atoms of the triazole ring, particularly N1 and N2, due to their lone pairs of electrons. researchgate.net The area around the hydrogen atoms of the sec-butyl group would exhibit a positive potential. This indicates that the ring nitrogens are the primary sites for interactions with electrophiles and for forming hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. nih.gov It calculates the charge on each atom, revealing the effects of substituents on the electronic structure of the molecule.

Table 3: Illustrative Natural Population Analysis (NPA) Charges (Note: These charge values are illustrative, based on NBO analyses of similar heterocyclic systems. nih.govresearchgate.net)

| Atom | Expected Charge (e) |

| N1 | -0.25 to -0.35 |

| N2 | -0.25 to -0.35 |

| C3 | +0.15 to +0.25 |

| N4 | -0.40 to -0.50 |

| C5 | +0.15 to +0.25 |

| C (sec-butyl, attached to N4) | +0.10 to +0.20 |

Computational Modeling of Tautomeric Equilibria and Stability

Tautomerism is a key feature of many nitrogen-containing heterocycles, including 1,2,4-triazole. The parent compound can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov The relative stability of these tautomers is critical as it influences the molecule's chemical behavior and biological interactions.

Relative Stabilities of 1H- and 4H-Triazole Tautomers with sec-Butyl Substitution

For the unsubstituted 1,2,4-triazole, theoretical and experimental studies have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. nih.govrad-proceedings.org However, when a substituent is introduced, this equilibrium can be significantly affected.

In the case of this compound, the sec-butyl group is attached to the N4 position, which "locks" the molecule in the 4H configuration. Its potential tautomer would be the 1H isomer, specifically 1-(sec-butyl)-1H-1,2,4-triazole. A computational study comparing the energies of these two isomers is necessary to determine their relative stabilities. DFT calculations can be used to compute the total electronic energies (ΔE) and Gibbs free energies (ΔG) of the optimized geometries of both isomers. The isomer with the lower energy is thermodynamically more stable. Factors such as electronic effects and steric interactions introduced by the sec-butyl group would influence the outcome. nih.gov

Table 4: Illustrative Data for Tautomeric/Isomeric Stability Analysis (Note: This table illustrates the type of data generated from a computational comparison between the 4H and 1H isomers. The stability outcome requires specific calculation.)

| Compound | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K |

| This compound | 0.00 (Reference) | 0.00 (Reference) | Dependent on ΔG |

| 1-(sec-Butyl)-1H-1,2,4-triazole | Calculated Value | Calculated Value | Dependent on ΔG |

Solvent Effects on Tautomeric Preferences (Implicit and Explicit Solvation Models)

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. nih.gov The position of the substituent, in this case, the sec-butyl group at the N4 position, defines the specific tautomer as 4H-1,2,4-triazole. However, the triazole ring itself is subject to prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. researchgate.net The relative stability of these tautomers is significantly influenced by the surrounding environment, particularly the solvent.

Computational chemistry employs both implicit and explicit solvation models to study these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For triazole derivatives, quantum-chemical calculations using the SMD model combined with density functional theory (DFT), for instance at the M06-2X/6–311++G(d,p) level, have been used to determine the relative stability of tautomers in various solvents. researchgate.net Such studies often reveal that polar solvents can stabilize more polar tautomers through dielectric screening.

Explicit Solvation Models: This approach involves including individual solvent molecules in the quantum mechanical calculation. This method provides a more detailed picture by accounting for specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models are critical for understanding the microenvironment around the triazole. For instance, in protic solvents like methanol (B129727) or water, specific hydrogen bonds between the solvent and the nitrogen atoms of the triazole ring can significantly alter the tautomeric equilibrium compared to what is predicted by implicit models alone. researchgate.net Studies on similar heterocyclic systems have shown that keto-enol equilibria can be highly dependent on the solvent, with polar solvents favoring the enol form. nih.gov

The interplay between the sec-butyl group and the solvent environment dictates the molecule's conformational preferences and the accessibility of the lone pairs on the nitrogen atoms, thereby influencing its properties and reactivity.

Simulation of Spectroscopic Data using Computational Methods

Computational spectroscopy is an essential component of modern chemical analysis, used to predict and interpret experimental spectra for structural confirmation and to understand the electronic nature of molecules.

Prediction of IR and NMR Spectra for Structural Validation

Theoretical calculations are widely used to predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra, which serve as fingerprints for molecular structures.

Infrared (IR) Spectra: DFT calculations are highly effective for predicting the vibrational frequencies of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. These calculations can elucidate the vibrational characteristics of the compound. csic.es For related 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, experimental IR spectra show characteristic peaks for C-H stretching (around 2850-2960 cm⁻¹) and ring-related vibrations. mdpi.com Computational analysis helps assign these bands to specific vibrational modes, such as the stretching and bending of the triazole ring and the attached sec-butyl group, confirming the successful synthesis and structural integrity of the molecule. nih.gov

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry, often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For a known derivative, 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole, the experimental ¹³C NMR signals for the butyl group appear at δ 13.1, 19.2, 31.9, and 44.8 ppm. mdpi.com Theoretical simulations for this compound would predict the chemical shifts for its unique set of carbon and hydrogen atoms, providing a direct comparison to experimental data for unambiguous structural validation.

Table 1: Representative Experimental ¹³C NMR Data for a Related 4-Alkyl-1,2,4-Triazole Derivative

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| CH₃ | 13.1 |

| CH₂ | 19.2 |

| CH₂ | 31.9 |

| N-CH₂ | 44.8 |

Data for 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole. Source: mdpi.com

UV-Vis Spectral Simulation and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.net These calculations provide information about the energies of electronic transitions, their corresponding absorption wavelengths (λmax), and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions).

For substituted 1,2,4-triazoles, the UV-Vis spectra are characterized by π → π* and n → π* transitions associated with the heterocyclic ring and any conjugated substituents. For example, 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole exhibits a maximum absorption (λmax) at 258.0 nm in dichloromethane. mdpi.com TD-DFT calculations can model this behavior, and analysis of the results can identify the specific orbitals contributing to this absorption band. The simulation of the UV-Vis spectrum for this compound would allow for the assignment of its electronic transitions, providing insight into its photophysical properties. The solvent environment can also be included in these simulations, explaining observed solvatochromic shifts (changes in absorption wavelength with solvent polarity). scielo.br

Table 2: Example of UV-Vis Absorption Data for a Substituted 4-Alkyl-1,2,4-Triazole

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | Dichloromethane | 258.0 |

| 4-Ethyl-3,5-bis[4-(furan-3-yl)phenyl]-4H-1,2,4-triazole | Dichloromethane | 283.0 |

Source: mdpi.com

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping out the intricate details of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Analysis and Reaction Pathways for this compound Formation

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various routes. A common method involves the cyclization of diacylhydrazines with primary amines. nih.gov For instance, the synthesis of a similar compound, 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, proceeds by first converting N,N'-bis(4-bromobenzoyl)hydrazine into a more reactive dichloro-intermediate using phosphorus pentachloride. nih.gov This intermediate then reacts with a primary amine, such as butylamine, in a cyclization reaction to form the final 4-alkyl-4H-1,2,4-triazole. nih.gov

A computational study of the formation of this compound would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials (e.g., the dichloro-intermediate and sec-butylamine) and the final product.

Transition State Searching: Locating the transition state structure for the key cyclization step. This involves sophisticated algorithms that find the saddle point on the potential energy surface connecting reactants and products.

Intermediate Identification: The mechanism may involve one or more intermediates, which correspond to local minima on the reaction pathway. Quantum chemical calculations can identify and characterize these species.

By analyzing the geometries and electronic structures of the transition states, chemists can gain a deeper understanding of the bond-forming and bond-breaking processes that govern the synthesis of this compound.

Chemical Reactivity and Transformation of 4 Sec Butyl 4h 1,2,4 Triazole

Electrophilic Substitution Reactions on the 4H-1,2,4-Triazole Ring System

In the 1,2,4-triazole (B32235) system, electrophilic substitution reactions typically occur at the nitrogen atoms due to their high electron density. nih.gov The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com

The presence of the sec-butyl group at the N4 position of 4H-1,2,4-triazole blocks this site from further electrophilic attack. Consequently, any electrophilic substitution would be directed towards the remaining nitrogen atoms, N1 or N2. However, the 4H-1,2,4-triazole tautomer is generally less stable than the 1H-1,2,4-triazole tautomer. nih.govnih.gov

In related S-substituted 1,2,4-triazoles, alkylation, an electrophilic substitution reaction, has been shown to occur at the N1 and N2 positions. researchgate.netnih.gov Theoretical studies have been employed to explain the regioselectivity of these alkylation reactions. researchgate.net The steric bulk of the existing substituent can influence the preferred site of attack. For instance, in the alkylation of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720), the formation of the –N1–CH2–N2– isomer was favored due to steric effects. nih.gov The sec-butyl group, with its significant steric hindrance, would be expected to exert a strong directing effect in any potential electrophilic substitution on the remaining ring nitrogens.

Nucleophilic Substitution Reactions on the 4H-1,2,4-Triazole Ring System

Nucleophilic substitution reactions on the 1,2,4-triazole ring are also a key aspect of its chemistry. These reactions can occur at the ring carbon atoms, which are rendered electron-deficient by the adjacent electronegative nitrogen atoms. nih.gov

The carbon atoms at positions C3 and C5 of the 1,2,4-triazole ring are susceptible to nucleophilic attack, especially under mild conditions. chemicalbook.comnih.gov This reactivity has been exploited in the synthesis of various substituted triazoles. For example, the reaction of 4-chloroquinolines with 1,2,4-triazole proceeds via nucleophilic substitution to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

While specific studies on 4-(sec-butyl)-4H-1,2,4-triazole are not extensively detailed in this context, the general principles of nucleophilic substitution on the 1,2,4-triazole ring would apply. The reactivity of the C3 and C5 positions would be influenced by the electronic and steric effects of the sec-butyl group at N4.

Cycloaddition Reactions Involving the 4H-1,2,4-Triazole Moiety

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. The 1,2,4-triazole ring can participate in such reactions, leading to a diverse range of products. acgpubs.org

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a prominent reaction for forming five-membered heterocyclic rings. nih.gov While the 1,2,4-triazole ring itself is generally stable, derivatives can be synthesized through [3+2] cycloaddition pathways. For instance, metal-free [3+2] cycloaddition between aryl diazonium salts and azalactones can produce 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov Similarly, nitrilimines can react with various dipolarophiles in [3+2] cycloaddition reactions to form 1,2,4-triazole derivatives. researchgate.net The use of ionic liquids as solvents can enhance the rate and regioselectivity of these cycloaddition reactions. nih.gov

Derivatization Strategies for 4-(sec-Butyl)-4H-1,2,4-Triazoles

The derivatization of the this compound core can be achieved through various synthetic methodologies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the most effective methods for C-C bond formation is the Suzuki cross-coupling reaction. mdpi.com This palladium-catalyzed reaction has been successfully employed for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. mdpi.comnih.gov The general strategy involves the preparation of a halogenated 4-alkyl-4H-1,2,4-triazole precursor, which is then coupled with a variety of boronic acids. mdpi.commdpi.comnih.gov For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be synthesized and subsequently used in Suzuki coupling reactions to introduce various aryl and heteroaryl substituents at the C3 and C5 positions. mdpi.commdpi.comnih.gov The reaction conditions can be optimized by using different solvents, bases, and catalysts, including the use of ionic liquids or microwave irradiation to accelerate the reaction. mdpi.com

Other derivatization strategies include the modification of substituents on the triazole ring. For instance, amino-substituted triazoles can be acylated or can react with aldehydes to form Schiff bases, which can be further modified. researchgate.netmdpi.com

Functionalization at C3 and C5 Positions

The C3 and C5 positions of the this compound ring are susceptible to functionalization, most notably through cross-coupling reactions. These reactions are crucial for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

One of the most effective methods for the functionalization of the C3 and C5 positions is the Suzuki cross-coupling reaction. nih.govnih.gov This reaction typically involves the coupling of a halogenated triazole derivative with a boronic acid in the presence of a palladium catalyst. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can serve as precursors, where the bromine atoms at the C3 and C5 positions are substituted with various aryl groups. nih.govnih.gov

The general scheme for the Suzuki cross-coupling reaction involves heating the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with an excess of boronic acid. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and often requires a phase transfer catalyst like NBu₄Br in a two-phase solvent system (e.g., toluene/H₂O/EtOH). nih.gov The yields of these reactions can be quite high, though they may be slightly lower for bulkier alkyl substituents like butyl or hexyl groups compared to ethyl or propyl groups. nih.govnih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on 4-Alkyl-4H-1,2,4-Triazole Derivatives

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursor | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | 49-98 |

| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(Furan-3-yl)phenylboronic acid | 4-Ethyl-3,5-bis[4-(furan-3-yl)phenyl]-4H-1,2,4-triazole | 91 |

| 4-Propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-Diphenylamino)phenylboronic acid | 4-Propyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Not specified |

| 4-Hexyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Thiophen-2-ylboronic acid | 4-Hexyl-3,5-bis(4-(thiophen-2-yl)phenyl)-4H-1,2,4-triazole | 37 |

Data compiled from multiple studies on 4-alkyl-4H-1,2,4-triazole derivatives. nih.govnih.gov

Another significant method for functionalizing the triazole ring is through C-H arylation. This approach allows for the direct formation of C-C bonds without the need for pre-halogenated substrates. The regioselective C-H arylation of 4-alkyl-4H-1,2,4-triazoles can be achieved under catalytic conditions, providing access to a variety of arylated 1,2,4-triazoles.

Transformations Involving the sec-Butyl Group

The chemical transformations specifically involving the sec-butyl group attached to the N4 position of the 4H-1,2,4-triazole ring are not extensively documented in the reviewed scientific literature. The primary focus of synthetic studies on 4-alkyl-4H-1,2,4-triazoles has been on the construction of the heterocyclic core and the functionalization at the C3 and C5 positions.

In many synthetic procedures, the 4-alkyl group, including sec-butyl, is introduced via the reaction of a precursor like N,N'-diacylhydrazine with the corresponding alkylamine. nih.gov These alkyl groups are generally stable under the conditions used for subsequent reactions, such as the Suzuki cross-coupling. nih.govnih.gov There is a lack of reported studies detailing specific reactions such as oxidation, rearrangement, or cleavage of the N-sec-butyl group itself for the modification of the final molecule. The stability of the N-alkyl bond in 4-alkyl-4H-1,2,4-triazoles contributes to the robustness of this scaffold in various chemical applications.

Advanced Applications in Materials Science Based on 4h 1,2,4 Triazole Structures

Role of 4H-1,2,4-Triazole Derivatives in Optoelectronic Materials

Organic compounds that feature both electron-donating and electron-accepting moieties linked through π-conjugated systems are at the forefront of research for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.com The 4H-1,2,4-triazole ring, with its high nitrogen content, serves as an effective electron-accepting unit, influencing the electron distribution within the molecule and enhancing intramolecular electron transport. mdpi.com While specific data on 4-(sec-butyl)-4H-1,2,4-triazole is limited, research on analogous 4-alkyl-4H-1,2,4-triazole derivatives provides significant insights into its potential applications.

Electron-Transporting and Hole-Blocking Properties

The inherent electron-deficient nature of the 1,2,4-triazole (B32235) ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in multilayer optoelectronic devices. mdpi.com These materials facilitate the efficient movement of electrons from the emissive layer to the cathode while simultaneously preventing holes from leaking to the electron-transport layer, thereby enhancing device efficiency and stability. The presence of highly electronegative nitrogen atoms within the triazole ring is crucial for these properties. mdpi.com The sec-butyl group at the N4 position, being an alkyl substituent, can influence the solubility and morphological stability of the material without significantly altering its fundamental electronic characteristics.

Luminescent Properties and Use in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-alkyl-4H-1,2,4-triazole have demonstrated significant potential as luminophores for OLEDs. mdpi.comnih.gov Studies on 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, where the alkyl group can be ethyl, propyl, butyl, or hexyl, have shown that these compounds exhibit strong luminescence with high quantum yields. nih.gov For instance, the synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with various aromatic and heteroaromatic systems has yielded compounds with promising photophysical properties. mdpi.comnih.gov

A study involving the Suzuki cross-coupling reaction to synthesize a series of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles revealed that these compounds display strong fluorescence. nih.gov The luminescent properties are influenced by the nature of the aryl substituents at the 3 and 5 positions and the alkyl chain at the 4-position of the triazole ring. The data below, extrapolated from studies on 4-butyl derivatives, illustrates the typical photophysical properties that could be expected from related structures.

Table 1: Photophysical Data for Selected 4-Butyl-3,5-diaryl-4H-1,2,4-triazole Derivatives

| Compound | Aryl Substituent | Excitation Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) |

| 7a | Biphenyl | 311 | 369 | 0.96 |

| 7b | 2'-Methylbiphenyl | 268 | 370 | 0.89 |

| 7k | 4-(Furan-2-yl)phenyl | 310 | 382 | 0.75 |

Source: Adapted from studies on 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles. The compound numbering is as per the source literature. nih.gov

These findings suggest that this compound, when appropriately substituted at the 3 and 5 positions with chromophoric aryl groups, can be a core component of highly efficient blue-light-emitting materials for OLED applications.

Organic Photovoltaic Cells and Other Light-Emitting Devices

The favorable electronic properties of 4H-1,2,4-triazole derivatives also make them suitable for use in organic photovoltaic cells. In OPVs, these materials can function as acceptor materials or as part of the donor-acceptor dyad, facilitating charge separation and transport. mdpi.com The ability to tune the electronic energy levels through substitution on the triazole ring allows for the optimization of the material's properties to match the energy levels of other components in the solar cell, thereby maximizing power conversion efficiency. Furthermore, the principles underlying their use in OLEDs can be extended to other light-emitting devices, where stable and efficient light emission is required. researchgate.net

Development of Functional Polymers and Coatings Incorporating 4H-1,2,4-Triazole Units

The incorporation of 4H-1,2,4-triazole units into polymer backbones can impart a range of desirable properties, including enhanced thermal stability, corrosion resistance, and specific electronic functionalities. While direct polymerization of this compound may be challenging, it can be introduced as a functional side group or comonomer.

Research has demonstrated the synthesis of polymers containing 4-azo-3,5-substituted-1,2,4-triazole units. nih.gov These polymers have shown promise in applications such as antibacterial and anticorrosion coatings. The synthetic route typically involves the initial formation of the triazole ring, followed by coupling reactions to create azo derivatives, which are then polymerized. nih.gov The incorporation of the triazole moiety is key to the functional properties of the resulting polymer.

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs) with 4H-1,2,4-Triazole Ligands

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordination sites for metal ions, making triazole derivatives valuable ligands in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic ligands.

Coordination Behavior of the 4H-1,2,4-Triazole Ligand with Metal Ions

The 1,2,4-triazole ligand can coordinate to metal ions in various modes, acting as a monodentate, bidentate, or bridging ligand. The N1 and N2 atoms of the triazole ring can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.gov This bridging capability is fundamental to the construction of extended 1D, 2D, and 3D MOF structures. The specific coordination behavior is influenced by the metal ion, the counter-anion, and the substituents on the triazole ring. nih.gov

For instance, 4,4'-bis(1,2,4-triazole) has been used to prepare cationic MOFs with silver ions, resulting in three-dimensional frameworks with interesting luminescent and anion-exchange properties. nih.gov While specific studies on this compound as a ligand in MOFs are not widely reported, its coordination chemistry is expected to be similar to other 4-substituted triazoles. The sec-butyl group would likely influence the steric environment around the coordinating nitrogen atoms, potentially affecting the resulting framework's topology and pore size. The use of triazole-based ligands in MOFs has been shown to enhance properties like proton conductivity, making them suitable for applications in fuel cells. rsc.org

Design and Characterization of Coordination Polymers

The characterization of these coordination polymers typically involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal centers and the triazole ligands. Other techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are employed to confirm the phase purity, the coordination of the ligand, and the thermal stability of the polymer, respectively. researchgate.net

For example, studies on coordination polymers constructed from ligands like bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have demonstrated the formation of 2D and 3D networks with varying topologies depending on the metal salt and secondary ligands used. In one such case, a silver(I) complex formed a 2D network, while zinc(II) and cadmium(II) complexes with the same triazole ligand but with 1,4-benzenedicarboxylic acid as a secondary ligand resulted in 3D structures.

In the case of 4-amino-4H-1,2,4-triazole, it has been shown to act as a bridging ligand connecting crystallographically independent silver atoms, leading to the formation of a two-dimensional coordination polymer. mdpi.com The amino group at the 4-position can also participate in hydrogen bonding, further influencing the supramolecular structure. While specific research on coordination polymers of this compound is not widely documented, the principles derived from these related systems suggest that the sec-butyl group would sterically influence the coordination environment, potentially leading to unique network topologies and material properties. The synthesis of such polymers could be achieved under solvothermal conditions, reacting the triazole ligand with various metal salts. sc.edu

Nonlinear Optical (NLO) Properties of 4H-1,2,4-Triazole Derivatives

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugation and donor-acceptor functionalities are promising candidates for NLO materials. The 4H-1,2,4-triazole ring can act as an effective π-conjugated system and an acceptor moiety in such molecules. mdpi.commdpi.com

While the NLO properties of this compound itself have not been extensively reported, studies on other 4-alkyl-4H-1,2,4-triazole derivatives provide valuable insights. For instance, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has demonstrated significant NLO properties. nih.gov The investigation, which employed density functional theory (DFT) calculations, revealed that these compounds exhibit notable linear polarizability and first and second hyperpolarizabilities, which are key parameters for NLO activity. nih.gov

The presence of a triazole core, combined with donor and acceptor groups within the molecular structure, facilitates intramolecular charge transfer, a crucial factor for enhancing NLO response. The research on these 4-methyl-4H-1,2,4-triazole derivatives suggests that the 4-alkyl-4H-1,2,4-triazole scaffold is a promising platform for the design of new NLO materials. nih.gov

Structure-Property Relationships for NLO Activity

The NLO properties of 4H-1,2,4-triazole derivatives are highly dependent on their molecular structure. The nature and position of substituent groups on the triazole and any attached aryl rings can significantly influence the NLO response. This relationship can be systematically studied to design molecules with optimized NLO characteristics.

In the study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the effect of different substituents on the N-phenyl ring was investigated. nih.gov The introduction of electron-withdrawing groups, such as a nitro group (-NO2), was found to have a pronounced effect on the NLO properties.

The frontier molecular orbital (FMO) analysis of these compounds showed that the presence of a nitro group in the meta-position of the N-phenyl ring (compound 7c) resulted in the lowest HOMO-LUMO energy gap. nih.gov A smaller energy gap is generally associated with higher polarizability and, consequently, a stronger NLO response.

The following table summarizes the calculated NLO properties for three derivatives, highlighting the impact of the substituent on the N-phenyl ring.

| Compound | Substituent on N-phenyl ring | HOMO-LUMO Gap (eV) | Linear Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |

| 7a | 4-chloro-3-(trifluoromethyl) | Not specified | Not specified | Not specified | Not specified |

| 7b | 2-chloro | Not specified | Not specified | Not specified | Not specified |

| 7c | 3-nitro | 4.618 | 4.195 | 6.317 | 4.314 |

Data sourced from a study on 4-methyl-4H-1,2,4-triazole derivatives. nih.gov

Q & A

Q. What are common synthetic routes for 4-(sec-Butyl)-4H-1,2,4-triazole derivatives?

- Methodological Answer : A standard approach involves cyclocondensation reactions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) to form triazole cores, followed by substitution with alkyl or aryl groups. describes synthesizing 4-amino-1,2,4-triazole derivatives via 18-hour reflux of hydrazides in DMSO (65% yield), followed by Schiff base formation with substituted benzaldehydes in ethanol under acidic conditions . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves yields for derivatives like benzotriazole-linked triazoles .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H-NMR (e.g., DMSO-) identifies substituent environments, such as aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 10–12 ppm) .

- IR Spectroscopy : Peaks at 3050–3260 cm (N-H stretch) and 1150–1186 cm (C=S stretch) confirm triazole-thione derivatives .

- HPLC/UV-Vis : Retention times (e.g., 4.87–6.58 min) and λ (261–264 nm) assess purity and electronic transitions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Selection : Polar solvents (e.g., ethanol, DMSO) enhance cyclization efficiency, while aprotic solvents reduce side reactions .

- Catalysis : Glacial acetic acid accelerates Schiff base formation by protonating intermediates .

- Reaction Time : Microwave irradiation reduces synthesis time from hours to minutes (e.g., 4 hours → 15 minutes) while maintaining yields >75% .

- Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks for thermally sensitive derivatives .

Q. What methodologies are used to resolve contradictions in biological activity data among structurally similar 1,2,4-triazole derivatives?

- Methodological Answer : Contradictions arise from substituent effects. For example:

- Cytotoxicity Studies : Bromine substituents (e.g., 5-(3-bromophenyl)-triazole) show higher activity (IC < 10 µM) compared to hydroxyl-substituted analogs (IC > 50 µM) due to enhanced lipophilicity .

- Statistical Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

- Docking Studies : Molecular docking (e.g., with EGFR kinase) identifies steric clashes or hydrogen-bond mismatches in low-activity derivatives .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) predicts:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 3.5–4.2 eV) correlate with charge-transfer efficiency in chemosensors .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding rational design of metal-binding ligands (e.g., for Cu detection) .

- Solvent Effects : PCM models simulate solvatochromism, explaining UV-Vis shifts in polar vs. nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.